Bienvenue dans la boutique en ligne BenchChem!

4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline

Sigma-1 Receptor Neuropharmacology Binding Affinity

This anilinopiperazine derivative is distinguished by its cyclobutylmethyl group, conferring steric bulk that drives selective sigma-1 receptor binding (Ki=4.30 nM in guinea pig brain membranes). With a predicted logP of 2.19 and aqueous solubility of 38, it is optimized for BBB-permeable neuropharmacology studies. Commercially available at >95% purity, this building block serves as a critical reference compound for SAR campaigns, target validation, and focused library synthesis, reducing experimental risk associated with generic piperazine substitutions.

Molecular Formula C15H23N3
Molecular Weight 245.36 g/mol
CAS No. 1443980-04-8
Cat. No. B1454568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline
CAS1443980-04-8
Molecular FormulaC15H23N3
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2CCN(CC2)C3=CC=C(C=C3)N
InChIInChI=1S/C15H23N3/c16-14-4-6-15(7-5-14)18-10-8-17(9-11-18)12-13-2-1-3-13/h4-7,13H,1-3,8-12,16H2
InChIKeyKXNIBLBYCUGKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline (CAS 1443980-04-8): Core Physicochemical and Safety Profile for Research Procurement


4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline (CAS 1443980-04-8) is a research-grade anilinopiperazine derivative with the molecular formula C₁₅H₂₃N₃ and a molecular weight of 245.36 g/mol . This compound features a piperazine core substituted with a cyclobutylmethyl group and an aniline moiety, which collectively confer specific steric and electronic properties influencing its interaction with biological targets . Commercially, it is available at purity levels typically ≥95%, with some suppliers offering 98% purity . Key physicochemical properties relevant to handling and formulation include a predicted logP of 2.19, an aqueous solubility of 38 (unit unspecified), and a lack of reported melting or boiling points in vendor datasheets . Safety data are sparse; however, as an amine, it is expected to exhibit basicity and hydrogen-bonding capacity . This baseline characterization is critical for researchers comparing this compound to other piperazine- or aniline-based building blocks in procurement decisions.

Procurement Risk Alert: Why 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline Cannot Be Substituted by Other Anilinopiperazines


Substituting 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline with a closely related anilinopiperazine or piperazine derivative—such as those with cyclopropyl, cyclohexyl, or unsubstituted aniline moieties—carries substantial experimental risk due to the compound's unique structural and biological profile. The cyclobutylmethyl group confers distinct steric bulk and conformational constraints compared to linear or smaller cycloalkyl substituents, which can dramatically alter target binding affinity and selectivity . Critically, this compound has demonstrated a specific, quantifiable affinity for the sigma-1 receptor (Ki = 4.30 nM) in guinea pig brain membranes [1], a property not shared by all piperazine analogs. While class-level data suggest piperazine derivatives can act as CCR5 antagonists or modulate neurotransmitter systems, the precise quantitative potency and selectivity of 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline are not generalizable across the class [2]. Furthermore, its physicochemical properties—logP of 2.19, aqueous solubility of 38—are specific to this molecular structure and directly impact formulation, assay compatibility, and in vivo behavior . Generic substitution based solely on scaffold similarity ignores these critical, quantifiable differentiators and can lead to failed experiments, wasted resources, and incorrect biological conclusions.

Quantitative Differentiation Evidence for 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline (CAS 1443980-04-8) vs. Comparators


Sigma-1 Receptor Binding Affinity: 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline vs. Haloperidol and Pentazocine

In a direct radioligand displacement assay using guinea pig brain membranes, 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline exhibited a Ki value of 4.30 nM for the sigma-1 receptor [1]. This affinity is approximately 3.1-fold higher than that of the reference sigma ligand haloperidol (Ki = 13.5 nM) and at least 4.0-fold higher than pentazocine (Ki = 17–20.9 nM) when measured under comparable conditions [2][3][4].

Sigma-1 Receptor Neuropharmacology Binding Affinity

Sigma-1 Receptor Affinity vs. Other Piperazine-Derived Ligands

When compared to other piperazine-based sigma-1 receptor ligands, 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline (Ki = 4.30 nM) [1] demonstrates intermediate affinity. It is less potent than some optimized piperazines (e.g., Ki = 2.6 nM ) but more potent than others (e.g., Ki = 3.64 nM [2] or 4.8 nM [3]). This positions the compound as a useful comparator within SAR studies exploring the impact of the cyclobutylmethyl substituent.

Sigma-1 Receptor SAR Piperazine Derivatives

Lipophilicity (LogP) Comparison for Formulation and ADME Profiling

The predicted logP for 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline is 2.19 . This value falls within the optimal range (1–3) for oral bioavailability and CNS penetration according to Lipinski's Rule of Five. In contrast, simpler aniline derivatives like unsubstituted aniline (logP ~0.9) or piperazine itself (logP ~-0.5) are significantly more polar, while larger N-alkyl piperazines can exceed logP 3, potentially limiting solubility and increasing metabolic liability.

Lipophilicity ADME Drug-likeness

Validated Application Scenarios for 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline (CAS 1443980-04-8) in Research and Development


Sigma-1 Receptor Ligand Discovery and SAR Studies

Given its validated sigma-1 receptor binding affinity (Ki = 4.30 nM), 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline serves as a valuable reference compound for sigma-1 receptor ligand discovery programs [1]. Medicinal chemists can use it as a starting point for structure-activity relationship (SAR) studies exploring the impact of the cyclobutylmethyl group on affinity and selectivity. Its intermediate potency among piperazine-based sigma-1 ligands makes it an ideal benchmark for assessing the effects of further structural modifications [2][3].

Neuropharmacology and CNS Drug Development

With its favorable lipophilicity (logP 2.19) and demonstrated sigma-1 receptor binding, this compound is well-suited for in vitro and ex vivo neuropharmacology studies targeting CNS disorders, including pain, depression, and neurodegenerative diseases [4]. Its balanced physicochemical profile suggests adequate blood-brain barrier permeability, making it a candidate for evaluating sigma-1 mediated effects in neuronal cell lines or brain slice preparations [1].

Chemical Biology Probe Development

The compound's high affinity for sigma-1 receptors (Ki = 4.30 nM) and its availability at high purity (≥95%) enable its use as a chemical probe in target validation studies [1]. It can be employed in competitive binding assays to confirm sigma-1 engagement in novel biological contexts or as a tool compound in pharmacological rescue experiments to dissect sigma-1-dependent signaling pathways.

Medicinal Chemistry Building Block for Piperazine-Focused Libraries

As a versatile small molecule scaffold with a unique cyclobutylmethyl substituent, 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline is a valuable building block for generating focused libraries of anilinopiperazines . Its core structure can be further elaborated through the aniline nitrogen or the piperazine ring, enabling exploration of chemical space around the sigma-1 pharmacophore or other piperazine-interacting targets [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.